molecular formula C12H18BrNO4S2 B2567863 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 2176201-79-7

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No. B2567863
CAS RN: 2176201-79-7
M. Wt: 384.3
InChI Key: LTZDRKLPIIQADW-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics. The “5-bromo” part indicates the presence of a bromine atom, and “thiophene” suggests a five-membered aromatic ring with a sulfur atom .


Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple functional groups. The thiophene ring, the bromine atom, and the sulfonamide group would all contribute to its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these characteristics .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The key step in SM coupling is transmetalation, where nucleophilic organic groups are transferred from boron to palladium5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide serves as a boron reagent in SM coupling reactions, enabling the synthesis of diverse biaryl compounds and other complex structures .

Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an interesting candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying the substituents on the thiophene ring, scientists can fine-tune its biological activity, targeting specific enzymes or receptors. Investigating its interactions with biological macromolecules may lead to new therapeutic agents.

Materials Science: Organic Semiconductors

Thiophene derivatives play a crucial role in organic electronics. The presence of the bromine atom in 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide influences its electronic properties. Researchers study its use as a building block for organic semiconductors, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The goal is to enhance charge transport and optimize device performance .

Photophysical Studies and Luminescent Materials

The conjugated system in thiophene-based compounds often exhibits interesting photophysical properties. Scientists investigate the luminescence behavior of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide . It may serve as a fluorescent probe or be incorporated into luminescent materials for applications in sensors, imaging, or optoelectronics .

Agrochemical Research

Thiophene-containing molecules have been explored for their pesticidal and herbicidal properties. Researchers assess the bioactivity of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide against pests, weeds, or pathogens. Its sulfonamide group could potentially interact with enzymes involved in plant growth or metabolism .

Analytical Chemistry: Chromatography and Sensors

The functional groups in this compound make it amenable to chromatographic separation techniques. Researchers use it as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Additionally, its electrochemical properties may find applications in sensor development for detecting specific analytes .

These applications highlight the versatility and potential impact of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide in various scientific domains. Further research and exploration will undoubtedly reveal additional uses and novel applications for this intriguing compound. 🌟 .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were an antibiotic, it might work by inhibiting bacterial synthesis of folic acid, which is a common mechanism of action for sulfonamide antibiotics .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide” would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards might be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in medicine, given the known applications of sulfonamides .

properties

IUPAC Name

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDRKLPIIQADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

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